molecular formula C21H14FN3O2 B7701534 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide

2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide

Cat. No. B7701534
M. Wt: 359.4 g/mol
InChI Key: VJZVGMIHRAQEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the growth of cancer cells or the inflammatory response. It may also work by modulating certain signaling pathways in the body that are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. It may also have other effects on the body that are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide in lab experiments is its potential therapeutic applications. It may be useful in the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on this compound.

Future Directions

There are many future directions for research on 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide. One direction is to further study its mechanism of action and identify the specific enzymes or proteins that it targets. This may lead to the development of more specific and effective drugs. Another direction is to study its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies may be needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide involves the reaction of 4-fluoroaniline, benzoyl chloride, and 3-amino-1,2,4-oxadiazole in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dichloromethane. The product is purified using column chromatography or recrystallization.

Scientific Research Applications

2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbenzamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It also has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, it has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O2/c22-15-12-10-14(11-13-15)19-24-21(27-25-19)18-9-5-4-8-17(18)20(26)23-16-6-2-1-3-7-16/h1-13H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZVGMIHRAQEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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